molecular formula C12H8ClNO3 B104101 1-(4-Chlorophenoxy)-2-nitrobenzene CAS No. 39145-47-6

1-(4-Chlorophenoxy)-2-nitrobenzene

Cat. No. B104101
Key on ui cas rn: 39145-47-6
M. Wt: 249.65 g/mol
InChI Key: KVYVAGCVKWBOBS-UHFFFAOYSA-N
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Patent
US08119627B2

Procedure details

A mixture of 4-chlorophenol (2.00 g, 15.56 mmol), 1-fluoro-2-nitrobenzene (2.20 g, 15.56 mmol) and potassium carbonate (2.15 g, 15.56 mmol) in DMF (10 mL) was stirred under reflux for 1 h. After removal of DMF, the residue was dissolved in DCM and washed with NaOH (5%, 3×20 mL) and brine. The organic layer was dried (MgSO4), filtered and evaporated to give 1-(4-chlorophenoxy)-2-nitrobenzene (2.6 g, 67%) as a yellow oil which solidified upon standing at room temperature (mp 33-35° C. from EtOH) and was used in the next step without further purification. Rf: 0.77 (DCM) 1H NMR (270 MHz, CDCl3) δ 696 (2H, AA′BB′), 699 (1H, m), 7.22 (1H, m), 7.31 (2H, AA′BB′), 7.52 (1H, m) and 7.96 (2H, dd, J=8.2, 1.7 Hz)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.F[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-:18])=[O:17].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[N+:16]([O-:18])=[O:17])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
2.2 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
2.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After removal of DMF
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
WASH
Type
WASH
Details
washed with NaOH (5%, 3×20 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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